molecular formula C8H20N4O2 B114622 MAHMA NONOato CAS No. 146724-86-9

MAHMA NONOato

Número de catálogo: B114622
Número CAS: 146724-86-9
Peso molecular: 204.27 g/mol
Clave InChI: KQHAZGURWZYZJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MAHMA NONOate, also known as 1-Hexanamine, 6-(2-hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-, is a nitric oxide donor compound. Nitric oxide is a simple and unstable free radical molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. MAHMA NONOate is part of the diazeniumdiolate family, which is known for its ability to release nitric oxide under physiological conditions .

Mecanismo De Acción

Target of Action

MAHMA NONOate is a nitric oxide (NO) donor . Its primary targets are platelets and pulmonary arteries . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Mode of Action

MAHMA NONOate interacts with its targets by releasing nitric oxide . It has been shown to inhibit platelet aggregation induced by either collagen or ADP . This inhibitory effect was largely resistant to ODQ, a soluble guanylate cyclase inhibitor . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione .

Biochemical Pathways

MAHMA NONOate affects the biochemical pathway involving the sarco-endoplasmic reticulum calcium ATPase . By activating this ATPase, it inhibits platelet aggregation . This suggests that MAHMA NONOate may play a role in the regulation of calcium homeostasis in platelets.

Pharmacokinetics

It is known that nitric oxide, which mahma nonoate releases, is small, gaseous, and uncharged, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The molecular and cellular effects of MAHMA NONOate’s action primarily involve the inhibition of platelet aggregation . It shows inhibitory effects to pulmonary artery and platelet aggregation with log IC 50 values of 7.18 and 6.16, respectively .

Action Environment

It is known that nitric oxide donors can be affected by light exposure

Análisis Bioquímico

Biochemical Properties

MAHMA NONOate plays a significant role in biochemical reactions, particularly those involving nitric oxide. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to release nitric oxide . The nature of these interactions is largely dependent on the specific biological system being studied.

Cellular Effects

MAHMA NONOate influences cell function through its effects on cell signaling pathways, gene expression, and cellular metabolism. Its primary mechanism of action involves the release of nitric oxide, which acts as a signaling molecule in many biological processes .

Molecular Mechanism

The molecular mechanism of action of MAHMA NONOate involves the controlled release of nitric oxide. This can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of MAHMA NONOate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MAHMA NONOate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

MAHMA NONOate is involved in metabolic pathways that involve nitric oxide. This includes interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

MAHMA NONOate is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

MAHMA NONOate can be synthesized through the reaction of primary amines with nitric oxide in the presence of a base. The general synthetic route involves the following steps:

Análisis De Reacciones Químicas

MAHMA NONOate undergoes various chemical reactions, primarily involving the release of nitric oxide. The types of reactions it undergoes include:

Comparación Con Compuestos Similares

MAHMA NONOate is part of the diazeniumdiolate family, which includes several other nitric oxide donor compounds. Similar compounds include:

MAHMA NONOate is unique in its ability to release two molecules of nitric oxide per donor molecule with a half-life on the order of one minute at physiological pH and temperature . This makes it particularly useful in applications requiring rapid and controlled release of nitric oxide.

Actividad Biológica

MAHMA NONOate, a diazeniumdiolate compound, is recognized for its potent biological activities, particularly as a nitric oxide (NO) donor. This article explores its mechanisms of action, effects on platelet aggregation, vasodilatory properties, and its role in biofilm dispersal, supported by relevant research findings and data tables.

MAHMA NONOate is chemically defined as Z-1-{N-methyl-N-[6-(N-methylammoniohexyl)amino]}diazen-1-ium-1,2-diolate. Its molecular formula is C8H20N4O2C_8H_{20}N_4O_2, with a molecular weight of 204.27 g/mol. The compound liberates two moles of NO upon decomposition and has a half-life of approximately 1 minute at 37°C and pH 7.4 in aqueous solutions .

Platelet Aggregation Inhibition

One of the primary biological activities of MAHMA NONOate is its ability to inhibit platelet aggregation. Studies have shown that MAHMA NONOate exerts a concentration-dependent inhibition on platelet aggregation induced by collagen and ADP:

  • Inhibition Rates :
    • Collagen-induced aggregation: 93% inhibition
    • ADP-induced aggregation: 47% inhibition
    • Statistical significance: P<0.001P<0.001 .

The inhibitory effect is mediated through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels, which subsequently reduces intracellular calcium levels, a crucial factor in platelet activation . Interestingly, at higher concentrations, the mechanism appears to be cGMP-independent, suggesting alternative pathways may be involved, such as the activation of sarco-endoplasmic reticulum calcium-ATPase (SERCA) .

Vasodilatory Effects

MAHMA NONOate also demonstrates significant vasodilatory effects. It has been shown to reduce systemic arterial pressure more effectively than other NO donors like S-nitrosoglutathione (GSNO). The vasorelaxation effect is attributed to the release of NO, which relaxes vascular smooth muscle cells through multiple signaling pathways .

Biofilm Dispersal Activity

Recent studies have highlighted the role of MAHMA NONOate in biofilm dispersal. It has been effective against various bacterial biofilms, including those formed by Salmonella enterica and Escherichia coli. Research indicates that MAHMA NONOate can disrupt established biofilms in industrial settings, showcasing its potential applications in food safety and industrial microbiology .

Comparative Efficacy with Other NO Donors

The efficacy of MAHMA NONOate can be compared with other NO donors based on their potency in inhibiting platelet aggregation and inducing vasorelaxation. The following table summarizes key findings:

CompoundInhibition of Platelet Aggregation (%)Vasodilatory PotencyHalf-life (min)
MAHMA NONOateCollagen: 93%, ADP: 47%High~1
S-nitrosoglutathione (GSNO)Lower than MAHMAModerate~2
DETA NONOateVariesHigh~2

Case Studies

Several case studies have been conducted to further investigate the biological effects of MAHMA NONOate:

  • Inhibition Study : A study demonstrated that MAHMA NONOate significantly inhibited collagen-induced platelet aggregation in rat models, establishing its potential for therapeutic applications in cardiovascular diseases .
  • Biofilm Dispersal : In research focusing on bacterial biofilms, MAHMA NONOate was shown to effectively reduce biofilm formation in Salmonella species, highlighting its utility in combating foodborne pathogens .
  • Vasorelaxation Effects : Another study assessed the vasodilatory response in isolated rat aorta segments treated with MAHMA NONOate, confirming its efficacy compared to traditional vasodilators .

Propiedades

IUPAC Name

hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHAZGURWZYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MAHMA NONOate
Reactant of Route 2
MAHMA NONOate
Reactant of Route 3
MAHMA NONOate
Reactant of Route 4
MAHMA NONOate
Reactant of Route 5
MAHMA NONOate
Reactant of Route 6
Reactant of Route 6
MAHMA NONOate
Customer
Q & A

Q1: How does MAHMA NONOate release nitric oxide?

A1: MAHMA NONOate spontaneously decomposes in aqueous solutions at physiological pH to release two molecules of nitric oxide (NO). This decomposition is independent of enzymatic activity. [, , ]

Q2: What are the primary downstream effects of nitric oxide released by MAHMA NONOate?

A2: Nitric oxide released from MAHMA NONOate activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, ] This increase in cGMP then triggers various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of ion channel activity. [, , , ]

Q3: What is the molecular formula and weight of MAHMA NONOate?

A3: The molecular formula of MAHMA NONOate is C8H19N5O4, and its molecular weight is 249.26 g/mol. []

Q4: Is there any spectroscopic data available for MAHMA NONOate?

A4: Yes, MAHMA NONOate has been characterized using various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS). [] ESI-MS analysis has shown that MAHMA NONOate readily ionizes, releasing nitric oxide and other nitrogen oxide species upon collisional activation. []

Q5: How stable is MAHMA NONOate in solution?

A5: MAHMA NONOate's stability in solution is dependent on factors like pH and temperature. At physiological pH and 37°C, it has a half-life of approximately 15 minutes. [, ]

Q6: Are there specific storage recommendations for MAHMA NONOate?

A6: Yes, MAHMA NONOate should be stored as a dry powder at -20°C and protected from light and moisture to ensure its stability. [, ]

Q7: Does MAHMA NONOate itself possess catalytic properties?

A7: MAHMA NONOate is not inherently catalytic. Its primary function is to act as a nitric oxide donor, and its decomposition to release NO is spontaneous rather than catalytic. [, ]

Q8: What are some specific research applications of MAHMA NONOate?

A8: MAHMA NONOate is widely used in research to investigate:

  • The physiological and pathological roles of nitric oxide [, , , , , ]
  • Vascular reactivity and blood pressure regulation [, , , ]
  • The impact of nitric oxide on platelet function [, ]
  • The effects of nitric oxide on bacterial biofilms [, , ]

Q9: How do structural modifications of NONOates influence their nitric oxide release properties?

A9: The rate and duration of nitric oxide release from NONOates can be altered by modifying the amine moiety attached to the diazeniumdiolate group. [] For instance, increasing the size or complexity of the amine generally leads to a slower rate of NO release. []

Q10: What strategies can be employed to improve the stability of MAHMA NONOate in formulations?

A10: Formulating MAHMA NONOate in a dry powder form and storing it at low temperatures (-20°C) and protected from light and moisture can significantly enhance its stability. [, ]

Q11: How is MAHMA NONOate metabolized in vivo?

A11: While detailed metabolic pathways for MAHMA NONOate have not been extensively characterized, it is understood that the released nitric oxide readily interacts with various biological targets, including soluble guanylate cyclase and heme-containing enzymes. [, ] The ultimate fate of NO likely involves its oxidation to nitrate and nitrite. []

Q12: What in vitro models have been used to study the effects of MAHMA NONOate?

A12: MAHMA NONOate has been extensively used in various in vitro models, including:

  • Isolated blood vessels to assess vasodilation [, , , , ]
  • Platelet-rich plasma to investigate platelet aggregation inhibition [, ]
  • Bacterial cultures to examine biofilm dispersal [, , ]

Q13: Has MAHMA NONOate been evaluated in animal models?

A13: Yes, MAHMA NONOate has been utilized in animal models to study its effects on:

  • Blood pressure regulation in rats [, , , ]
  • Cerebral blood flow in rats [, ]
  • Renal function in rats []
  • Erectile function in rats []

Q14: What is known about the potential toxicity of MAHMA NONOate?

A14: While MAHMA NONOate is a valuable research tool, it's essential to handle it with care. As a potent nitric oxide donor, excessive exposure could lead to undesirable effects associated with NO overproduction, such as hypotension. [, , ]

Q15: What are some alternatives to MAHMA NONOate as nitric oxide donors?

A15: Several other compounds are available that can release nitric oxide, each with its release kinetics and potential applications. Some examples include:

  • Sodium nitroprusside (SNP) [, , , , ]
  • Diethylamine NONOate (DEA NONOate) [, , ]
  • Spermine NONOate [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.